molecular formula C13H10ClNO3 B7577716 Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate

Cat. No.: B7577716
M. Wt: 263.67 g/mol
InChI Key: KUHTZWIOEJWHOX-UHFFFAOYSA-N
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Description

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloropyridinyl group attached to the benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-chloro-2-pyridinol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-chloropyridin-2-yl)oxy]benzoate
  • Methyl 4-[(4-chloropyridin-2-yl)oxy]benzoate
  • Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoate

Uniqueness

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is unique due to the specific position of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

IUPAC Name

methyl 4-(5-chloropyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHTZWIOEJWHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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